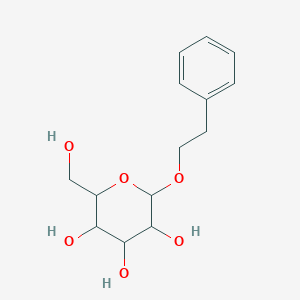

Phenylethyl beta-D-glucopyranoside

Descripción

Significance of Phenylethyl beta-D-Glucopyranoside within Phenylethanoid Glycosides (PhGs)

Phenylethanoid glycosides are a large and important class of water-soluble compounds widely distributed in the plant kingdom. nih.govpsu.edu They are characterized by a C6-C2 phenethyl alcohol moiety linked to a β-glucopyranose sugar. nih.gov this compound is considered a foundational structure within this class. While many PhGs are complex molecules with additional sugar units and acyl groups attached to the core structure, this compound represents the basic phenylethanoid backbone.

The significance of this compound lies in its role as a precursor and a key structural component of more complex PhGs. For instance, in many plants, it can be further glycosylated or acylated to form a wide array of derivatives with diverse biological activities. Research has shown that the specific substitutions on the phenylethyl and glucopyranosyl moieties significantly influence the pharmacological properties of the resulting PhGs. nih.gov

Furthermore, this compound itself has been investigated for its own biological activities. Studies have explored its potential in various contexts, including its role in plant defense mechanisms and its interactions with enzymes. For example, it has been observed to be a specific substrate for certain β-glucosidases, enzymes that play a crucial role in releasing volatile compounds in plants, such as the floral scent of roses. researchgate.netchemfaces.com

Historical Context of Research on this compound

The study of phenylethanoid glycosides has a history dating back to the mid-20th century, with the isolation of complex PhGs like echinacoside (B191147) and verbascoside. psu.edu However, the focus on the simpler core structure of this compound is a more recent development in the broader field of natural product chemistry.

Early research on PhGs was primarily concerned with the isolation and structural elucidation of the more complex members of the family from various medicinal plants. psu.edu As analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) became more advanced, researchers were better able to identify and characterize the fundamental building blocks of these intricate molecules. psu.edu

The recognition of this compound as a key biosynthetic intermediate has spurred further research into its formation and metabolism in plants. Isotope-labeling studies have been instrumental in tracing the biosynthetic pathways leading to its formation from precursors like L-phenylalanine. researchgate.net This historical progression from studying complex derivatives to understanding the core structure and its biosynthesis highlights the evolution of research in the field of phenylethanoid glycosides.

| Property | Data | Source |

| Chemical Formula | C14H20O6 | sigmaaldrich.comnih.govnih.govsigmaaldrich.com |

| Molecular Weight | 284.31 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 18997-54-1 | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | nih.gov |

| Solubility | Soluble in DMSO | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRIJUWUQTVDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phenylethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18997-54-1 | |

| Record name | 2-Phenylethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 - 39 °C | |

| Record name | 2-Phenylethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Phenylethyl Beta D Glucopyranoside

Presence in Angiosperm Species

The distribution of phenylethyl beta-D-glucopyranoside is diverse, having been isolated from various plant tissues, including flowers, leaves, and stems. The following subsections detail its presence in specific plant families.

The Rosaceae family, particularly the genus Rosa, is well-known for its characteristic fragrance, to which 2-phenylethanol (B73330) is a major contributor. Research has shown that this compound serves as a crucial, non-volatile precursor to this scent compound in both Rosa damascena Mill. and the cultivar Rosa 'Hoh-Jun'. oup.comnih.govplantae.orgnih.gov

Studies involving the feeding of deuterium-labeled L-phenylalanine to the flowers of these rose species have demonstrated its incorporation into both 2-phenylethanol and this compound. oup.comnih.gov This indicates a biosynthetic relationship where the glucoside is formed and subsequently hydrolyzed by β-glucosidase to release the volatile alcohol, especially during flower opening. sigmaaldrich.com The main source of 2-phenylethanol in hydrodistilled rose oil is the hydrolysis of this compound that has accumulated in the petals. acgpubs.org

In addition to the primary compound, a related derivative, 2-phenylethyl 6-O-galloyl-β-D-glucopyranoside, has been isolated from the flowers of R. damascena. japsonline.com While the presence of this compound is well-established, specific quantitative data on its concentration in fresh petals remains a focus of ongoing research. Unexpectedly, the expression of the gene responsible for the production of 2-phenylethanol, RhPAAS, begins early in flower development, leading to the accumulation of glycosylated compounds like this compound in the petals before the volatile is released. nih.gov

Table 1: Research Findings on this compound in Rosaceae

| Species | Plant Part | Key Findings | Reference |

| Rosa damascena Mill. | Flowers | Serves as a precursor to 2-phenylethanol; its hydrolysis is a major source of the alcohol in rose oil. | oup.comacgpubs.org |

| Rosa 'Hoh-Jun' | Flowers | Biosynthetically linked to 2-phenylethanol through the phenylpyruvic acid pathway. | oup.comnih.govplantae.org |

| Rosa damascena Mill. | Flowers | A related compound, 2-phenylethyl 6-O-galloyl-β-D-glucopyranoside, has been isolated. | japsonline.com |

In the black cottonwood tree, Populus trichocarpa, this compound is produced as a defense compound, particularly in response to herbivory. oup.comnih.govnih.gov The compound accumulates in undamaged leaves and its concentration significantly increases upon feeding by herbivores such as gypsy moth caterpillars. oup.comnih.gov

Research indicates that the biosynthesis of volatile 2-phenylethanol and its non-volatile glucoside, this compound, occurs through separate pathways in this species. nih.govnih.gov The enzyme phenylalanine decarboxylase (PtAADC1) is responsible for initiating the pathway that leads to the herbivore-induced production of this compound. nih.gov

Table 2: Accumulation of this compound in Populus trichocarpa Leaves

| Condition | Plant Tissue | Finding | Reference |

| Undamaged | Leaves | Constitutive accumulation of this compound. | oup.comnih.gov |

| Herbivore-damaged | Leaves | Significant increase in the accumulation of this compound. | oup.comnih.gov |

This compound has been reported to be present in plants of the genus Echinacea. However, detailed research findings regarding the specific species, the part of the plant in which it is found, and its concentration are not extensively documented in the currently available literature.

Despite phytochemical investigations into the constituents of Gentiana macrophylla and related species, the presence of this compound has not been reported. Studies on the root of Gentiana macrophylla have led to the isolation of various other types of glucosides, including terpenoid glucosides.

The presence of this compound has been confirmed in Sida rhombifolia L. The compound was isolated from the stem of this plant. Further details on the concentration and broader distribution within the plant are not widely available.

Phytochemical analysis of the night-flowering jasmine, Nyctanthes arbor-tristis, has revealed the presence of this compound. A comprehensive review of the plant's phytoconstituents indicates that this compound is found in the ethyl acetate (B1210297) extract of the flowers. nih.gov

Other Identified Plant Sources

Beyond its well-documented presence in roses and poplars, this compound has been identified in various other plants. Research has confirmed its existence in the following species:

Rhodiola crenulata nih.gov

Moricandia arvensis nih.gov

Salix alba L. (White Willow), where it is found in the peels. chemfaces.com

Mikania hirsutissima (a climbing plant), isolated from its aerial parts. chemfaces.com

Lactuca indica L. (Indian lettuce), also found in the aerial parts. chemfaces.com

Nicotiana tabacum (Tobacco), where it has been isolated from the leaves. chemfaces.com

Tissue-Specific Localization and Accumulation Patterns in Plants

Phenylethanoid glycosides, as a class, are widely distributed throughout the plant, having been detected in roots, stems, leaves, flowers, fruits, and seeds, with concentrations varying significantly between different organs. nih.gov

The accumulation of this compound is extensively studied in the floral tissues of roses, where it plays a crucial role in scent formation. researchgate.netresearchgate.net The compound is stored in the petals and acts as the primary, non-volatile precursor to the volatile aroma compound 2-phenylethanol. researchgate.netnih.gov

Research on Rosa cultivars 'Hoh-Jun' and Rosa damascena Mill. shows that this compound is present in flower buds before they open. researchgate.nettandfonline.com Its concentration tends to decrease as the flower matures and opens, corresponding with the emission of the free 2-phenylethanol scent. researchgate.net This process is facilitated by the action of β-glucosidase enzymes, which hydrolyze the glycosidic bond to release the volatile alcohol. chemfaces.com Studies have shown that the expression of genes for the biosynthesis of this compound begins early in flower development, leading to the accumulation of the glucoside in petals before the characteristic rose scent is produced. nih.gov

Table 1: Research Findings on this compound in Floral Tissues

| Plant Species/Cultivar | Tissue | Key Finding | Reference(s) |

|---|---|---|---|

| Rosa 'Hoh-Jun' | Petals, Flower Buds | Identified as a precursor to 2-phenylethanol; present in buds and its hydrolysis is linked to scent emission. | researchgate.net, nih.gov, researchgate.net, chemfaces.com |

| Rosa damascena Mill. | Petals, Flower Buds | Found in flower buds before opening; its level decreases as the flower blooms and releases its fragrance. | researchgate.net, nih.gov, researchgate.net, researchgate.net |

| Rosa × hybrida | Petals | Accumulates early in flower development before the emission of volatile 2-phenylethanol. | nih.gov |

In the leaves of certain plants, such as poplar trees (Populus trichocarpa), this compound functions as a defense compound. nih.govnih.gov It is constitutively present in undamaged leaves and its concentration significantly increases in response to herbivory, such as feeding by caterpillars. nih.govnih.gov This induced accumulation is part of the plant's broader chemical defense strategy. nih.gov While the free alcohol, 2-phenylethanol, is typically released only from damaged leaves, the glucoside is stored in the tissue and its production is upregulated upon attack. nih.govnih.gov

Table 2: Accumulation of this compound in Poplar Leaves

| Condition | Concentration (µg/g Dry Weight) | Plant Species | Reference(s) |

|---|---|---|---|

| Undamaged Leaves | approx. 50 | Populus trichocarpa | nih.gov |

| Herbivore-Damaged Leaves | approx. 75 | Populus trichocarpa | nih.gov |

The class of phenylethanoid glycosides is known to be present in stem and root tissues. nih.gov Specific research has identified this compound in the peels (bark) of White Willow (Salix alba L.). chemfaces.com While the compound class has been detected in roots, specific studies detailing the localization and accumulation of this compound in the root tissues of particular species are less common in the reviewed literature. nih.gov

Biosynthesis and Metabolic Pathways of Phenylethyl Beta D Glucopyranoside

Precursor Compounds and Metabolic Flow

The journey to synthesizing phenylethyl beta-D-glucopyranoside begins with the essential aromatic amino acid, L-phenylalanine. The metabolic pathway involves a series of intermediates, highlighting the plant's ability to convert primary metabolites into a diverse array of specialized compounds.

Phenylalanine and Phenylpyruvic Acid as Intermediates

L-phenylalanine serves as the primary precursor for a multitude of secondary metabolites, including this compound. nih.govresearchgate.net One of the proposed biosynthetic routes involves the conversion of L-phenylalanine to phenylpyruvic acid. nih.govresearchgate.net This transamination or deamination step is a critical entry point into a specific branch of phenylpropanoid metabolism. While the conversion of L-phenylalanine to phenylpyruvic acid is a known reaction in various organisms, its direct and definitive role as an obligate intermediate in the formation of this compound in all plant species is still under investigation. nih.govnih.gov However, the presence of phenylpyruvic acid in plants and its role as a precursor for other related compounds like 2-phenylethanol (B73330) supports its potential involvement in this pathway. nih.govresearchgate.net

Phenylacetaldehyde (B1677652) and 2-Phenylethanol as Key Precursors

Following the formation of phenylpyruvic acid, a subsequent decarboxylation step would yield phenylacetaldehyde. nih.gov Alternatively, some pathways suggest the direct conversion of L-phenylalanine to phenylacetaldehyde. researchgate.net Phenylacetaldehyde is a pivotal intermediate, standing at a metabolic crossroads. biorxiv.org It can be reduced to form 2-phenylethanol, a volatile aromatic alcohol with a characteristic rose-like scent. nih.govnih.gov This reduction is a crucial step, as 2-phenylethanol is the direct aglycone precursor for this compound. The final step in the biosynthesis is the glycosylation of 2-phenylethanol, where a glucose molecule is attached via a beta-glycosidic bond to form the stable, non-volatile this compound. biorxiv.orgresearchgate.net This glycosylation step is catalyzed by specific enzymes called UDP-glucosyltransferases (UGTs). biorxiv.org

Enzymatic Steps in Biosynthesis

The conversion of precursor compounds into this compound is orchestrated by a series of specific enzymes. Aromatic aldehyde synthases (AAS) play a particularly significant role in the formation of the key intermediate, phenylacetaldehyde.

Role of Aromatic Aldehyde Synthases (AAS)

Aromatic aldehyde synthases are a class of enzymes that catalyze the conversion of aromatic amino acids to their corresponding aldehydes. biorxiv.org In the context of this compound biosynthesis, AAS enzymes are responsible for the formation of phenylacetaldehyde from L-phenylalanine.

In poplar trees (Populus species), the formation of this compound is notably induced by herbivory, suggesting a role for this compound in plant defense. researchgate.netresearchgate.net Research has identified a specific aromatic aldehyde synthase, PtAAS1, which is significantly upregulated in response to herbivore feeding. biorxiv.orgresearchgate.netresearchgate.net This induction of PtAAS1 leads to an increased production of phenylacetaldehyde, which is then converted to 2-phenylethanol and subsequently to this compound. biorxiv.orgresearchgate.net The herbivore-induced expression of PtAAS1 highlights a direct link between an environmental stressor and the activation of a specific biosynthetic pathway for a defensive compound. biorxiv.orgresearchgate.net

In addition to the inducible PtAAS1, poplar also possesses another aromatic aldehyde synthase, PtAAS2. researchgate.net Initial hypotheses suggested that PtAAS2 might be responsible for the constitutive (baseline) production of this compound in undamaged leaves, as it is expressed at constant levels. researchgate.net However, further investigations have challenged this role. Studies have shown that PtAAS2 does not significantly contribute to the constitutive accumulation of this compound in poplar. researchgate.net This finding suggests that other, yet to be fully characterized, enzymatic pathways may be responsible for the baseline levels of this compound in the absence of herbivory. The reassessment of PtAAS2's function underscores the complexity of metabolic regulation within the plant, where multiple enzymes with similar in vitro activities can have distinct and non-redundant roles in vivo.

Role of Aromatic Amino Acid Decarboxylases (AADC)

Aromatic L-amino acid decarboxylases (AADCs) are a class of enzymes that catalyze the removal of a carboxyl group from aromatic L-amino acids, producing aromatic monoamines. nih.gov This reaction is a crucial step in the biosynthesis of a wide array of secondary metabolites in plants, including alkaloids and phenylethylamines. nih.govnih.gov These enzymes utilize pyridoxal-5'-phosphate (PLP) as a cofactor to facilitate the decarboxylation process. nih.govwikipedia.org

In the context of this compound synthesis, AADCs are responsible for the initial conversion of phenylalanine to phenethylamine. nih.gov While some plant AADCs exhibit broad substrate specificity, others are highly specific to particular aromatic amino acids. nih.gov The expression and activity of these enzymes are often regulated by developmental cues and environmental stimuli. nih.gov

In poplar species such as Populus trichocarpa, the enzyme PtAADC1, an aromatic L-amino acid decarboxylase, plays a pivotal role in the herbivore-induced production of this compound. nih.govnih.gov Upon herbivore feeding, the expression of the PtAADC1 gene is significantly upregulated. nih.gov This enzyme specifically catalyzes the decarboxylation of phenylalanine to produce 2-phenylethylamine. nih.gov

Subsequent enzymatic steps, which are not fully elucidated but likely involve an amine oxidase and a reductase, convert 2-phenylethylamine into 2-phenylethanol. nih.gov This alcohol is then glycosylated to form this compound. nih.gov Studies using RNA interference (RNAi) to suppress AADC1 expression in gray poplar (Populus × canescens) have demonstrated a significant decrease in the accumulation of both 2-phenylethylamine and this compound, confirming the essential role of PtAADC1 in this defense-related metabolic pathway. nih.gov Interestingly, the emission of volatile 2-phenylethanol was not affected in these knockdown plants, suggesting the existence of separate pathways for the formation of the volatile alcohol and its glucoside. nih.gov

| Enzyme/Gene | Organism | Function | Inducer | Reference |

| PtAADC1 | Populus trichocarpa (Poplar) | Converts phenylalanine to 2-phenylethylamine, initiating the biosynthesis of this compound. | Herbivory | nih.govnih.gov |

Involvement of Cytochrome P450 (CYP79 Family)

Cytochrome P450 monooxygenases of the CYP79 family are key enzymes in the biosynthesis of various nitrogen-containing defense compounds in plants, including cyanogenic glucosides and glucosinolates. nih.govnih.gov They catalyze the conversion of amino acids to their corresponding aldoximes, which serve as intermediates in these pathways. nih.govnih.gov The CYP79 family is an ancient group of plant P450s, suggesting their fundamental role in plant secondary metabolism. nih.gov

In poplar, two herbivore-induced cytochrome P450 enzymes, CYP79D6 and CYP79D7, have been shown to convert various amino acids, including phenylalanine, into their respective aldoximes. nih.gov While these enzymes are primarily associated with the formation of volatile aldoximes involved in direct defense, their products can also serve as precursors for other defense compounds. nih.gov Specifically, phenylacetaldoxime, derived from phenylalanine, can be a precursor in alternative pathways leading to this compound.

| Enzyme Family | Function | Precursor | Product | Reference |

| Cytochrome P450 (CYP79) | Catalyzes the conversion of amino acids to aldoximes. | Amino Acids (e.g., Phenylalanine) | Aldoximes (e.g., Phenylacetaldoxime) | nih.govnih.gov |

Glycosyltransferases in Glucoside Formation

Glycosyltransferases (GTs) are a large and diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar like UDP-glucose, to an acceptor molecule. nih.govnih.gov This process, known as glycosylation, is a common modification of small lipophilic molecules in plants, affecting their bioactivity, solubility, and intracellular localization. nih.gov Plant GTs are involved in the biosynthesis of a wide range of natural products, including hormones, secondary metabolites, and in the detoxification of xenobiotics. nih.govpnas.orgorscience.ru

The final step in the biosynthesis of this compound is the glycosylation of 2-phenylethanol. This reaction is catalyzed by a specific UDP-glucose-dependent glycosyltransferase (UGT). acs.org Several UGTs from the UGT85A family have been identified and shown to catalyze the glycosylation of 2-phenylethanol to produce this compound. acs.org For instance, recent research has focused on engineering ancestral glycosyltransferases, such as UGTAn85, to improve their stability and catalytic efficiency for the industrial production of phenylethanoid glycosides. acs.org

| Enzyme Family | Function | Donor Molecule | Acceptor Molecule | Product | Reference |

| Glycosyltransferases (UGTs) | Catalyzes the transfer of a glucose moiety to an acceptor molecule. | UDP-glucose | 2-phenylethanol | This compound | acs.orgacs.org |

Interplay with Other Metabolic Pathways

The biosynthesis of this compound is interconnected with other significant metabolic pathways within the plant, highlighting the complex regulatory network of plant secondary metabolism.

The intermediates in the this compound pathway can be channeled into other metabolic routes. For instance, phenylacetaldehyde, a precursor to 2-phenylethanol, can be oxidized to form phenylacetic acid (PAA), a type of auxin. nih.gov While not a primary auxin in most plants, PAA and its conjugates play roles in plant development. The enzymes involved in the formation of this compound can thus influence the pool of precursors available for PAA synthesis.

The Ehrlich pathway describes a sequence of reactions in which amino acids are converted to their corresponding higher alcohols. acs.orgnih.gov This pathway involves a transamination step to form an α-keto acid, followed by decarboxylation to an aldehyde, and finally reduction to an alcohol. acs.org In the context of this compound synthesis, the constitutive (non-induced) formation of this glucoside in undamaged poplar leaves is suggested to proceed via the Ehrlich pathway. nih.gov This pathway would start with the conversion of phenylalanine to phenylpyruvic acid, which is then further metabolized to 2-phenylethanol and subsequently glycosylated. nih.gov This stands in contrast to the herbivore-induced pathway initiated by PtAADC1.

Transcriptional Regulation and Gene Expression Studies of Biosynthetic Enzymes

The biosynthesis of this compound is intricately regulated at the transcriptional level, involving a complex interplay of transcription factors that control the expression of key enzymatic genes. While direct transcriptional evidence for every enzyme in the specific pathway leading to this compound is still emerging, extensive research into related secondary metabolite pathways, such as those for flavonoids and other phenylethanoid glycosides, provides a clear framework for its regulation.

The expression of structural genes encoding biosynthetic enzymes is often controlled by specific families of transcription factors, most notably MYB (myeloblastosis) and bHLH (basic helix-loop-helix) proteins. These regulatory proteins typically form a transcriptional activation complex (the MBW complex, comprising MYB, bHLH, and WD40-repeat proteins) that binds to specific cis-regulatory elements in the promoter regions of target genes, thereby activating their transcription. mdpi.com In the context of phenylethanoid glycosides, it is hypothesized that homologous transcription factors regulate the coordinated expression of genes in the shikimate, phenylpropanoid, and subsequent glycosylation steps.

Gene expression studies have provided insights into the role of specific enzymes. For instance, the overexpression of a peach-derived glycosyltransferase, PpUGT85A2, in transgenic plants led to a significant accumulation of the glycosylated form of 2-phenylethanol, demonstrating that the expression level of this UGT is a key determinant in the production of this compound. acs.org Similarly, studies on related pathways have shown that environmental stimuli or developmental cues can induce the expression of biosynthetic genes. For example, elicitors like methyl jasmonate (MeJA) have been shown to increase the activity of phenylalanine ammonia-lyase, a crucial entry-point enzyme in the phenylpropanoid pathway that provides the backbone for this compound. researchgate.net

Furthermore, research on grape proanthocyanidin (B93508) biosynthesis has identified specific MYB transcription factors, such as VviMYB86, that act as regulators. frontiersin.org Although their direct action on this compound synthesis is not yet confirmed, it highlights the principle that dedicated transcription factors govern specific branches of phenylpropanoid metabolism. The identification and characterization of such regulators are crucial for understanding how plants control the synthesis of this compound.

Table 1: Key Biosynthetic Enzymes and Related Regulatory Factors

| Enzyme/Factor | Type | Function/Role | Source Organism/Related Research | Reference |

|---|---|---|---|---|

| AtUGT85A1 | UDP-Glycosyltransferase | Catalyzes the glycosylation of 2-phenylethanol. | Arabidopsis thaliana | acs.org |

| PpUGT85A2 | UDP-Glycosyltransferase | Catalyzes the glycosylation of 2-phenylethanol. | Peach (Prunus persica) | acs.org |

| PhUGT85A96 | UDP-Glycosyltransferase | Catalyzes the glycosylation of 2-phenylethanol. | - | acs.org |

| Phenylalanine ammonia-lyase (PAL) | Lyase | Key enzyme in the upstream phenylpropanoid pathway. | General in plants | researchgate.net |

| MYB Transcription Factors | Regulatory Protein | Transcriptional regulation of flavonoid/phenylpropanoid pathways. | Grape (Vitis vinifera), Arabidopsis thaliana | mdpi.comfrontiersin.org |

Comparative Biosynthesis Across Plant Species

The biosynthesis of this compound, while following a conserved general pathway, exhibits notable variations across different plant species, particularly in the specific enzymes utilized. This compound has been identified in a variety of plants, including Rhodiola species and Moricandia arvensis, suggesting a widespread but diversely evolved biosynthetic machinery. nih.gov

The primary point of divergence lies in the UDP-dependent glycosyltransferases (UGTs) that catalyze the final step: the attachment of a glucose molecule to 2-phenylethanol. Different plant species have evolved distinct UGTs with varying substrate specificities and catalytic efficiencies for this reaction. For example, members of the UGT85A family have been identified as key players in this process. acs.org

Comparative studies highlight these differences:

Arabidopsis thaliana : Utilizes AtUGT85A1, which shows high activity not only towards 2-phenylethanol but also towards tyrosol, the precursor for salidroside (B192308). acs.org

Prunus persica (Peach) : Employs PpUGT85A2, which has been shown to effectively produce this compound when overexpressed in transgenic systems. acs.org

Rhodiola species : These plants are well-known for producing related phenylethanoid glycosides like salidroside. While the specific UGT for this compound is not as extensively characterized as those for salidroside (e.g., UGT73B6), the enzymatic machinery is clearly present. acs.org

These species-specific differences in enzymes suggest that the biosynthesis of this compound has been independently optimized in various plant lineages. The broader biosynthetic pathways for phenylethanoid glycosides can also differ significantly between species, indicating that the routes leading to the 2-phenylethanol precursor may not be identical across the plant kingdom. researchgate.net This enzymatic diversity provides a rich resource for biotechnological applications, allowing for the selection of the most efficient enzymes for heterologous production systems.

Table 2: Occurrence and Biosynthetic Enzymes in Different Plant Species

| Plant Species | Compound Presence Confirmed | Key Biosynthetic Enzyme(s) Identified | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Yes | AtUGT85A1 | acs.org |

| Prunus persica (Peach) | Yes | PpUGT85A2 | acs.org |

| Rhodiola crenulata | Yes | UGTs from the UGT85A family are implicated. | acs.orgnih.gov |

Biological Activities and Underlying Mechanisms of Phenylethyl Beta D Glucopyranoside

Involvement in Plant Chemical Ecology and Defense Mechanisms

Phenylethyl beta-D-glucopyranoside plays a significant role in how plants interact with their environment, particularly in their defense against herbivores. It functions as a key component of both direct and indirect defense systems, primarily as a stable precursor to a more volatile defense compound.

Role in Herbivore-Induced Plant Responses

Plants are not passive victims of herbivory; they possess sophisticated chemical defense systems that are activated upon attack. The production and accumulation of this compound is a notable herbivore-induced response observed in trees such as the western balsam poplar (Populus trichocarpa). While present in undamaged leaves, its concentration increases significantly following feeding by herbivores like gypsy moth caterpillars.

The biosynthesis of this compound is a well-regulated process. Studies have identified that the enzyme Phenylalanine Decarboxylase 1 (PtAADC1) is crucial for its herbivory-induced production. nih.gov When poplar leaves are damaged by a herbivore, the expression of the PtAADC1 gene is upregulated, leading to an increased synthesis of this compound as part of the plant's defense reaction. nih.gov This accumulation serves as a direct chemical deterrent and as a stored reservoir for other defense mechanisms.

Modulation of Volatile Emission and Indirect Defense

In addition to its role as a potential direct defense compound, this compound is a key player in indirect defense through the modulation of volatile organic compounds (VOCs). It is the glucosidic, or storage, form of the volatile alcohol 2-phenylethanol (B73330), which is known for its "rose-like" aroma and its bioactivity in plant-insect interactions. acs.org

Upon herbivore damage, the plant can enzymatically hydrolyze this compound, releasing the volatile 2-phenylethanol. nih.gov This released alcohol is a component of the complex blend of herbivore-induced plant volatiles (HIPVs) that can act as a distress signal. These signals can attract natural enemies of the attacking herbivores, such as parasitic wasps or predators, thereby providing indirect protection to the plant. Research indicates that the herbivory-induced emission of 2-phenylethanol is linked to a separate but related pathway involving the enzyme Phenylacetaldehyde (B1677652) Synthase 1 (PtAAS1), highlighting a sophisticated system where both the stored glucoside and the released volatile are managed in response to threats. nih.gov

Antimicrobial Activities

While direct studies on the antimicrobial properties of this compound are not extensively detailed in the available literature, significant antimicrobial activity is a well-documented characteristic of the broader class of phenylethanoid glycosides (PhGs). unina.itresearchgate.netresearchgate.net These compounds have shown inhibitory effects against a range of pathogenic microbes.

Table 1: Antimicrobial Activity of Total Phenylethanoid Glycosides (TPGs) from Monochasma savatieri (Note: Data presented is for a mixture of related compounds, not solely for this compound)

| Bacterial Strain | Activity Type | Effective Concentration (mg/mL) |

| Pseudomonas aeruginosa | Bactericidal | Not specified |

| Staphylococcus aureus | Bacteriostatic | 0.0625 - 16 |

| Streptococcus pneumoniae | Bactericidal | Not specified |

| Escherichia coli | Bactericidal | Not specified |

| Other Strains | Bacteriostatic | 0.0625 - 16 |

Source: Adapted from Liu et al., 2013. nih.gov

Antioxidant Properties and Mechanisms

Phenylethanoid glycosides as a chemical class are recognized for their potent antioxidant activities. nih.govresearchgate.netresearchgate.net They can scavenge free radicals and protect against oxidative damage, which is implicated in numerous diseases. The antioxidant capacity of these compounds is often attributed to the phenolic hydroxyl groups in their structure. unina.it

The antioxidant effects of PhGs have been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable radical, a process that can be monitored by a color change. researchgate.net For example, PhGs like acteoside and ligupurpuroside A, isolated from Ligustrum purpurascens, have demonstrated strong antioxidant activity comparable to that of well-known antioxidants from green tea. acs.org These compounds effectively protected human low-density lipoprotein (LDL) from oxidation in a dose-dependent manner. acs.org The structural features of PhGs, particularly the presence of an ortho-dihydroxyphenyl group, are considered crucial for their antioxidant efficacy.

Table 2: Antioxidant Activity of Selected Phenylethanoid Glycosides (Note: The following data represents the activity of related compounds, as specific assay results for this compound are not widely available.)

| Compound | Assay | Result | Source Plant |

| Acteoside | DPPH Radical Scavenging | IC50: 25 µg/mL (approx. 83% scavenging) | Acanthus distichum |

| Acteoside | LDL Oxidation Inhibition | Protective at 5-40 µM | Ligustrum purpurascens |

| Isoacteoside | LDL Oxidation Inhibition | Protective at 5-40 µM | Ligustrum purpurascens |

| Ligupurpuroside A | LDL Oxidation Inhibition | Protective at 5-40 µM | Ligustrum purpurascens |

| Brandioside | Free Radical Scavenging | Stronger than Trolox | Brandisia hancei |

| Poliumoside | Free Radical Scavenging | Stronger than Trolox | Brandisia hancei |

Source: Adapted from various studies. researchgate.netacs.org

Cytotoxic and Anti-tumor Activities: Mechanistic Studies

This compound and its related compounds have been investigated for their potential to combat cancer. Research has shown that this glycoside can inhibit the proliferation of tumor cells. biosynth.com A specific form, phenylethyl glucoside, produced by the cyanobacterial strain Synechococcus elongatus, was found to possess high cytotoxic activity against human tumor cells. biosynth.com

The broader class of phenylethanoid glycosides has also been a subject of cytotoxic studies against various cancer cell lines. researchgate.netresearchgate.net For example, other PhGs have demonstrated cytotoxic effects on breast cancer, liver cancer, and other carcinoma cell lines. The evaluation of these compounds often involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process, such as cell proliferation, by 50%. nih.gov

Table 3: Cytotoxic Activity of Selected Phenylethanoid Glycosides Against Human Cancer Cell Lines (Note: Data for related compounds are presented to illustrate the potential of this chemical class.)

| Compound | Cancer Cell Line | IC50 Value |

| Phenylethyl glucoside | Human tumor cells | High cytotoxic activity |

| Acteoside | Breast Adenocarcinoma (MCF-7) | 113.1 µM (72h) |

| Plantamajoside | Breast Adenocarcinoma (MCF-7) | 170.8 µM (72h) |

| Acteoside | Ovarian Cancer (OVCAR-3) | < 200 µM |

Source: Adapted from various studies. biosynth.com

Influence on Enzyme Catalysis and Activity

The anti-tumor activity of this compound is linked to its ability to modulate the activity of specific enzymes. One of the key mechanisms identified is the inhibition of fatty acid synthesis, a process crucial for the rapid growth and proliferation of cancer cells. biosynth.com This is achieved through the inhibition of the enzyme acyl coenzyme A:cholesterol acyltransferase (ACAT). biosynth.com By blocking this enzyme, the compound disrupts the production of necessary lipids, thereby hindering cancer cell growth.

Furthermore, it has been reported that this compound can inhibit tumor cell proliferation by generally increasing the levels of enzyme catalysis and activity within the cells, while simultaneously decreasing the levels of protocatechuic acid. biosynth.com This suggests a multi-faceted approach where the compound not only targets specific enzymes but also induces broader changes in the cellular enzymatic environment to create an anti-proliferative state.

Modulation of Cellular Signaling Pathways

A significant aspect of the biological activity of this compound is its ability to modulate cellular signaling pathways, particularly those involved in inflammation. Research has demonstrated that this compound can inhibit the nuclear translocation of nuclear factor-κB (NF-κB). nih.gov NF-κB is a crucial transcription factor that, under normal conditions, is held in an inactive state in the cytoplasm. mdpi.com Upon stimulation by pro-inflammatory signals, it moves into the nucleus to activate the expression of genes involved in the inflammatory response. nih.govmdpi.com By preventing this translocation, this compound effectively blocks a central step in the inflammatory signaling cascade, leading to a reduction in the expression of inflammatory mediators. nih.gov

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are well-documented in preclinical studies. In lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7), the compound has been shown to exert several anti-inflammatory actions without causing cytotoxicity. nih.gov

Key anti-inflammatory effects include:

Inhibition of Nitric Oxide (NO) Production: It significantly inhibits the production of nitric oxide, a key inflammatory mediator. nih.gov

Downregulation of Pro-inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory process, is markedly inhibited. nih.gov

Reduction of Pro-inflammatory Cytokines: The compound effectively attenuates the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in a concentration-dependent manner. nih.gov

Inhibition of Cell Adhesion and Metalloproteinase Activity: It has been observed to abolish the increased cell adhesion and matrix metalloproteinase (MMP) activity that are typically induced by endotoxin (B1171834) treatment. nih.gov

Table 1: Summary of Anti-inflammatory Effects of this compound

| Target | Effect | Reference |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Attenuation of production | nih.gov |

| Interleukin-1β (IL-1β) | Attenuation of production | nih.gov |

| Interleukin-6 (IL-6) | Attenuation of production | nih.gov |

| Cell Adhesion | Abolished increase | nih.gov |

Neuroprotective Potential

While this compound belongs to the class of phenylethanoid glycosides (PhGs), which have demonstrated neuroprotective effects, specific research on this individual compound is limited. nih.gov Studies on the broader PhG class have shown protective effects in in vitro models of Alzheimer's disease. nih.gov For instance, PhGs have been found to increase the viability of PC12 cells and reduce the release of lactate (B86563) dehydrogenase (LDH) and malondialdehyde (MDA) in cells injured by β-amyloid peptide or hydrogen peroxide. nih.gov These findings suggest that compounds within this class have the potential to protect neurons from injury. nih.govmdpi.com However, further studies are required to specifically elucidate the neuroprotective potential of this compound itself.

Immunomodulatory Effects

The inhibition of cytokine production, such as TNF-α, IL-1β, and IL-6, is a cornerstone of its immunomodulatory capacity. nih.gov These cytokines are critical signaling molecules that orchestrate the immune response, and their downregulation can temper excessive or chronic inflammation. Furthermore, the inhibition of the NF-κB signaling pathway represents a pivotal point of immunomodulation, as this pathway governs the expression of numerous genes involved in immunity and inflammation. nih.gov

Enzyme Inhibitory Effects (excluding those where this compound is the substrate)

This compound has been identified as an inhibitor of several key enzymes involved in various pathological processes.

Table 2: Enzyme Inhibitory Effects of this compound

| Enzyme | Biological Role | Reference |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Production of nitric oxide in inflammation | nih.gov |

| Cyclooxygenase-2 (COX-2) | Synthesis of prostaglandins (B1171923) in inflammation | nih.gov |

The inhibition of iNOS and COX-2 directly contributes to the compound's anti-inflammatory effects by reducing the synthesis of inflammatory mediators. nih.gov The inhibition of acyl-coenzyme A:cholesterol acyltransferase (ACAT) points to its potential role in modulating lipid metabolism, which may be linked to its observed effects on fatty acid synthesis. biosynth.com

Extraction and Isolation Techniques for this compound from Biological Matrices

This compound is a naturally occurring compound found in a variety of plant species. nih.gov Its extraction from these biological matrices is the crucial first step in its analysis. The choice of solvent and extraction method is critical to efficiently isolate the compound while minimizing the co-extraction of interfering substances.

Chromatographic Separation Methods

Chromatography is an indispensable tool for the separation and purification of this compound from complex mixtures. The selection of the appropriate chromatographic technique depends on the specific research objective, whether it is for purification or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. In the analysis of glycosides from tobacco, a comprehensive screening was performed using Liquid Chromatography-Electrospray Ionization-Linear Ion Trap-Mass Spectrometry (LC-ESI-LIT/MSn), which unambiguously identified 2-phenylethyl β-D-glucopyranoside. semanticscholar.org The retention time and fragmentation patterns were compared with those of an authentic standard for positive identification. semanticscholar.org

While specific HPLC methods dedicated solely to the analysis of pure this compound are not extensively detailed in the available literature, general methods for the analysis of phenolic compounds and glycosides can be adapted. For instance, in the analysis of kombucha, a UHPLC system coupled with a time-of-flight mass spectrometer (TOF-MS) has been used to analyze related compounds. mdpi.com The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of water with 2% acetonitrile (B52724) and 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B). mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Glycosides

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | A: Water (2% acetonitrile, 0.1% formic acid)B: Acetonitrile (0.1% formic acid) |

| Elution | Gradient |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 3 µL |

| Column Temperature | 40 °C |

| Detection | ESI-TOF-MS |

Note: These parameters are for the analysis of a complex mixture and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of glycosides like this compound, derivatization is often necessary to increase their thermal stability and volatility for GC analysis. The analysis of the trifluoroacetylated (TFA) derivative of 2-Phenylethyl β-D-glucopyranoside has been reported. foodb.ca

In studies investigating the pyrolysis of glycosides, GC coupled with Mass Spectrometry (GC-MS) is employed to identify the degradation products. For example, the pyrolysis of geranyl-beta-D-glucopyranoside has been studied to understand the release of flavor compounds at elevated temperatures. nih.gov Such studies indicate that the primary decomposition occurs at the glycosidic linkage. nih.gov While direct GC analysis of underivatized this compound is not common, GC-MS is a key technique for analyzing its thermal decomposition products.

Table 2: Example GC-MS Parameters for the Analysis of Volatile Compounds in a Complex Matrix

| Parameter | Value |

|---|---|

| Instrument | Agilent 8860A Gas Chromatograph coupled to a 5977B Mass Spectrometer |

| Column | HP-INNOWAX capillary column (60 m × 0.25 mm × 0.25 μm) |

| Carrier Gas | Helium (>99.99%) |

| Flow Rate | 1.0 mL/min |

| Split Ratio | 5:1 |

| Temperature Program | 40 °C for 3 min; ramp to 60 °C at 2 °C/min; then to 200 °C at 4 °C/min; and finally to 230 °C at 5 °C/min with a 15 min hold |

| Ion Source Temperature | 230 °C |

| Scan Mode | Full scan (30–450 m/z) |

| Electron Energy | 70 eV |

Note: These parameters are for the analysis of volatile compounds and would require derivatization for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the qualitative analysis and purification of this compound. It is often used to monitor the progress of column chromatography separations and to assess the purity of isolated fractions.

For the separation of glycosides, various solvent systems can be employed. A common stationary phase is silica (B1680970) gel. A mobile phase consisting of a mixture of ethyl acetate (B1210297), methanol (B129727), glacial acetic acid, and formic acid (11:1:1:1, v/v) has been successfully used for the separation of different classes of glycosides. researchgate.net Another reported mobile phase for glycosides is a mixture of toluene, methanol, glacial acetic acid, and water (7:4:3:1, v/v). researchgate.net

Visualization of the separated spots on the TLC plate can be achieved using various methods. For glycosides, spraying with a natural product–polyethylene glycol (NP–PEG) reagent is a common technique. researchgate.net Placing the TLC plate in an iodine chamber is another method for visualizing organic compounds. researchgate.net Specific spray reagents, such as an orcinol-sulfuric acid mixture followed by heating, can be used to detect carbohydrate moieties, which appear as pink-violet spots. gerli.comnih.gov

Table 3: General TLC Systems for Glycoside Analysis

| Stationary Phase | Mobile Phase | Visualization Method |

|---|---|---|

| Silica Gel | Ethyl acetate‒methanol‒glacial acetic acid‒formic acid (11:1:1:1, V/V) | Natural product–polyethylene glycol (NP–PEG) reagent |

| Silica Gel | Toluene: methanol: glacial acetic acid: water (7:4:3:1, v/v) | Iodine chamber |

Column chromatography is a fundamental technique for the preparative isolation and purification of this compound from crude plant extracts. Various stationary phases are utilized depending on the properties of the compound and the impurities to be removed.

Silica gel is a widely used adsorbent for the column chromatographic separation of this compound. chemfaces.com In addition to silica gel, other materials such as Sephadex LH-20 and MCI GEL CHP-20P have been employed in the purification process of this compound from Nicotiana tabacum. chemfaces.com These materials allow for separation based on size exclusion and reversed-phase principles, respectively, providing complementary separation mechanisms to silica gel adsorption chromatography. The choice of the mobile phase is crucial for achieving good separation and is typically optimized through preliminary TLC analysis.

Mass Spectrometry-Based Characterization

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. When coupled with a chromatographic separation method, such as LC or GC, it becomes a highly specific and sensitive tool for the identification and characterization of this compound.

The electrospray ionization (ESI) source is commonly used for the analysis of polar and thermally labile compounds like glycosides. In the positive ESI mode, this compound can be detected as its sodium adduct, [M+Na]+. semanticscholar.org Tandem mass spectrometry (MS/MS or MSn) experiments are used to further elucidate the structure of the compound by inducing fragmentation of the precursor ion and analyzing the resulting product ions. A characteristic fragmentation pathway for glycosides involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety. For this compound, this corresponds to the loss of a glucosyl residue (162 Da). semanticscholar.org The presence of ions at m/z 179 and 163 in the mass spectrum can also indicate the presence of a glucosyl group. semanticscholar.org

Predicted LC-MS/MS spectra for 2-Phenylethyl beta-D-glucopyranoside at different collision energies provide further insight into its fragmentation pattern. These predicted spectra can be valuable for confirming the identity of the compound in complex samples. foodb.ca

Table 4: Predicted MS/MS Fragmentation of 2-Phenylethyl beta-D-glucopyranoside

| Collision Energy | Ionization Mode | Key Predicted Fragments (m/z) |

|---|---|---|

| 10V | Positive | 105, 123, 163, 285 |

| 20V | Positive | 105, 123, 163 |

| 40V | Positive | 105, 123 |

| 10V | Negative | 161, 283 |

| 20V | Negative | 121, 161, 283 |

| 40V | Negative | 121, 161 |

Source: FooDB, Predicted LC-MS/MS Spectrum foodb.ca

An in-depth examination of the analytical methodologies and spectroscopic characterization is crucial for understanding the structural intricacies of this compound. Researchers employ a range of sophisticated techniques to isolate, identify, and structurally elucidate this compound. These methods, from chromatography coupled with mass spectrometry to nuclear magnetic resonance and vibrational spectroscopy, provide a comprehensive picture of the molecule's architecture and conformational behavior.

Q & A

Q. What are the established methods for synthesizing and characterizing phenylethyl beta-D-glucopyranoside?

this compound can be synthesized via glycosylation reactions using protected glucose derivatives and phenylethyl alcohol. Key steps include:

- Activation of the glycosyl donor : Use acetylated or benzylated glucose to enhance reactivity .

- Coupling with phenylethanol : Employ catalysts like silver(I) oxide or Lewis acids for stereoselective β-linkage formation .

- Purification : Chromatographic techniques (e.g., HPLC, TLC) are critical for isolating the product from side reactions . Characterization involves NMR (¹H/¹³C) to confirm glycosidic bond configuration and MS for molecular weight verification .

Q. How can this compound be detected and quantified in biological samples?

Detection methods include:

- Enzymatic assays : Use β-glucosidase to hydrolyze the glycoside, releasing glucose for colorimetric quantification (e.g., glucose oxidase-peroxidase assays) .

- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) or LC-MS for high sensitivity .

- Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction to reduce matrix interference .

Q. What is the biological significance of this compound in plant systems?

It functions as a phytoalexin or signaling molecule in plant stress responses. For example:

- Defense mechanisms : Accumulates in response to pathogen attack, as seen in studies on related phenolic glycosides .

- Antioxidant activity : Scavenges reactive oxygen species (ROS) in vitro, measured via DPPH or ABTS assays .

Advanced Research Questions

Q. How do solubility limitations of this compound impact experimental design?

Its low solubility in aqueous buffers (<1 mg/mL) necessitates:

- Solubility enhancers : Use DMSO or cyclodextrins for in vitro assays, but validate biocompatibility .

- Structural analogs : Compare with more soluble derivatives (e.g., methyl or octyl glucosides) to assess structure-activity trade-offs .

- In vivo studies : Optimize delivery via nanoencapsulation or pro-drug strategies .

Q. What mechanistic insights exist regarding its anti-glycation and antioxidant bioactivities?

Studies on structurally similar glycosides reveal:

- Anti-glycation : Inhibits advanced glycation end-product (AGE) formation by trapping reactive carbonyl species (e.g., methylglyoxal) in vitro .

- Antioxidant pathways : Activates Nrf2/ARE signaling in cell models, upregulating endogenous antioxidants like glutathione .

- Dual activity : Combines radical scavenging (via phenolic moiety) and enzyme modulation (via glycoside hydrolysis) .

Q. How can structural modifications enhance its utility in synthetic biology or drug delivery?

Strategic modifications include:

- Glycosidic bond engineering : Replace β-glucose with thioglucose (e.g., phenyl β-D-thioglucopyranoside) for enzyme-resistant linkages .

- Functional group addition : Introduce fluorophores (e.g., nitrobenzoxadiazole) for tracking cellular uptake .

- Conjugation with therapeutics : Attach via click chemistry to improve solubility or target specificity .

Q. What analytical challenges arise when distinguishing this compound from isomeric or co-eluting compounds?

Address challenges via:

- Chiral chromatography : Use columns with β-cyclodextrin stationary phases to resolve α/β anomers .

- Tandem MS/MS : Fragment ions (e.g., m/z 163 for glucose) confirm glycoside identity in complex matrices .

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs as internal standards for quantification .

Data Contradictions and Validation

Q. How to reconcile discrepancies in reported bioactivity across studies?

Potential factors include:

Q. Why do some studies report weak β-glucosidase inhibition, while others show strong effects?

Differences may stem from:

- Enzyme source : Microbial vs. mammalian β-glucosidases have varying substrate affinities .

- Allosteric modulation : The aglycone (phenylethyl) may bind non-catalytic sites, altering inhibition kinetics .

Methodological Recommendations

Q. What protocols are recommended for stability studies under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.